2,2'-{Disulfanediylbis[(1,3,4-thiadiazole-5,2-diyl)sulfanediyl]}dipropanoic acid
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Overview
Description
2,2’-{Disulfanediylbis[(1,3,4-thiadiazole-5,2-diyl)sulfanediyl]}dipropanoic acid is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{Disulfanediylbis[(1,3,4-thiadiazole-5,2-diyl)sulfanediyl]}dipropanoic acid typically involves the reaction of appropriate thiadiazole precursors with disulfide-forming agents. One common method includes the cyclization of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The reaction conditions often require the use of solvents such as ethanol and the presence of catalysts like triethylamine to facilitate the formation of the thiadiazole rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR, IR, and mass spectrometry to confirm the structure and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-{Disulfanediylbis[(1,3,4-thiadiazole-5,2-diyl)sulfanediyl]}dipropanoic acid can undergo various chemical reactions, including:
Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bonds, yielding thiol derivatives.
Substitution: The thiadiazole rings can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can lead to the formation of various substituted thiadiazole derivatives .
Scientific Research Applications
2,2’-{Disulfanediylbis[(1,3,4-thiadiazole-5,2-diyl)sulfanediyl]}dipropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2’-{Disulfanediylbis[(1,3,4-thiadiazole-5,2-diyl)sulfanediyl]}dipropanoic acid involves its interaction with molecular targets through its disulfide and thiadiazole moieties. The disulfide bonds can undergo redox reactions, which may modulate the activity of enzymes and proteins. The thiadiazole rings can interact with nucleophilic sites on biomolecules, potentially leading to the inhibition of microbial growth or the modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2,2’-Disulfanediylbis(4-chlorobenzoic acid): Another disulfide-containing compound with similar structural features but different functional groups.
Dipotassium 1,3,4-thiadiazole-2,5-bis(thiolate): A thiadiazole derivative used as a sulfur donor in the synthesis of disulfides.
Uniqueness
Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
820232-12-0 |
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Molecular Formula |
C10H10N4O4S6 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
2-[[5-[[5-(1-carboxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]disulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C10H10N4O4S6/c1-3(5(15)16)19-7-11-13-9(21-7)23-24-10-14-12-8(22-10)20-4(2)6(17)18/h3-4H,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
DDKNIIVVHPLICE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)SC1=NN=C(S1)SSC2=NN=C(S2)SC(C)C(=O)O |
Origin of Product |
United States |
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